

Spectral Data for 2,4-Dichloro-5-nitrophenol: A Technical Overview

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Compound of Interest

Compound Name: *2,4-Dichloro-5-nitrophenol*

Cat. No.: *B104017*

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Abstract

This technical guide addresses the spectral characterization of **2,4-dichloro-5-nitrophenol**, a significant intermediate in various chemical syntheses. Due to the limited availability of public, experimentally derived spectral data for this specific isomer, this document outlines the expected spectral characteristics based on analogous compounds and provides standardized methodologies for acquiring such data. The guide also includes a procedural workflow for the comprehensive spectral analysis of this compound.

Introduction

2,4-Dichloro-5-nitrophenol (CAS No. 39489-77-5) is a chlorinated and nitrated phenolic compound with the molecular formula $C_6H_3Cl_2NO_3$.^{[1][2][3]} Its structural isomers, such as 2,4-dichloro-6-nitrophenol and 2,5-dichloro-4-nitrophenol, are more extensively documented in spectral databases. A thorough understanding of the unique spectral properties of **2,4-dichloro-5-nitrophenol** is crucial for its unambiguous identification, purity assessment, and elucidation of its role in reaction mechanisms. This guide provides a framework for the spectral analysis of this compound, even in the absence of a complete public dataset.

Predicted and Expected Spectral Data

While specific experimental data for **2,4-dichloro-5-nitrophenol** is not readily available in public databases, we can predict the expected spectral features based on the analysis of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons. Due to the electron-withdrawing nature of the nitro and chloro groups, these protons would appear as distinct signals in the downfield region of the spectrum. The splitting pattern will be dependent on their coupling constants.

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the aromatic ring. The chemical shifts of these carbons will be influenced by the attached functional groups, with carbons bonded to chlorine, the nitro group, and the hydroxyl group showing characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for **2,4-Dichloro-5-nitrophenol**

Nucleus	Predicted Chemical Shift (ppm)	Notes
¹ H	7.0 - 8.5	Two distinct aromatic proton signals expected.

| ¹³C | 110 - 160 | Six distinct aromatic carbon signals expected. |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the O-H, N-O, and C-Cl bonds, as well as characteristic aromatic C-H and C=C stretching vibrations.

Table 2: Expected Infrared Absorption Bands for **2,4-Dichloro-5-nitrophenol**

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
O-H	3200 - 3600 (broad)	Stretching
Aromatic C-H	3000 - 3100	Stretching
C=C (aromatic)	1450 - 1600	Stretching
N=O (nitro)	1500 - 1570 (asymmetric)	Stretching
	1300 - 1370 (symmetric)	Stretching
C-O	1180 - 1260	Stretching

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak ($[M]^+$) would be expected at approximately m/z 207, corresponding to the nominal molecular weight of **2,4-dichloro-5-nitrophenol**. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Predicted collision cross-section (CCS) values for various adducts of **2,4-dichloro-5-nitrophenol** have been calculated, which can aid in its identification in complex mixtures.^[4]

Table 3: Predicted Mass Spectrometry Data for **2,4-Dichloro-5-nitrophenol**

Adduct	m/z	Predicted CCS (Å ²)
[M+H]⁺	207.95628	134.9
[M+Na] ⁺	229.93822	145.1
[M-H] ⁻	205.94172	137.2
[M+NH ₄] ⁺	224.98282	154.0
[M+K] ⁺	245.91216	136.9
[M] ⁺	206.94845	136.4

Data sourced from PubChemLite, predicted using CCSbase.[\[4\]](#)

Experimental Protocols

To obtain definitive spectral data for **2,4-dichloro-5-nitrophenol**, the following standardized experimental protocols are recommended.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal to subtract from the sample spectrum.

Mass Spectrometry

- Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile samples, Direct Infusion or Liquid Chromatography-

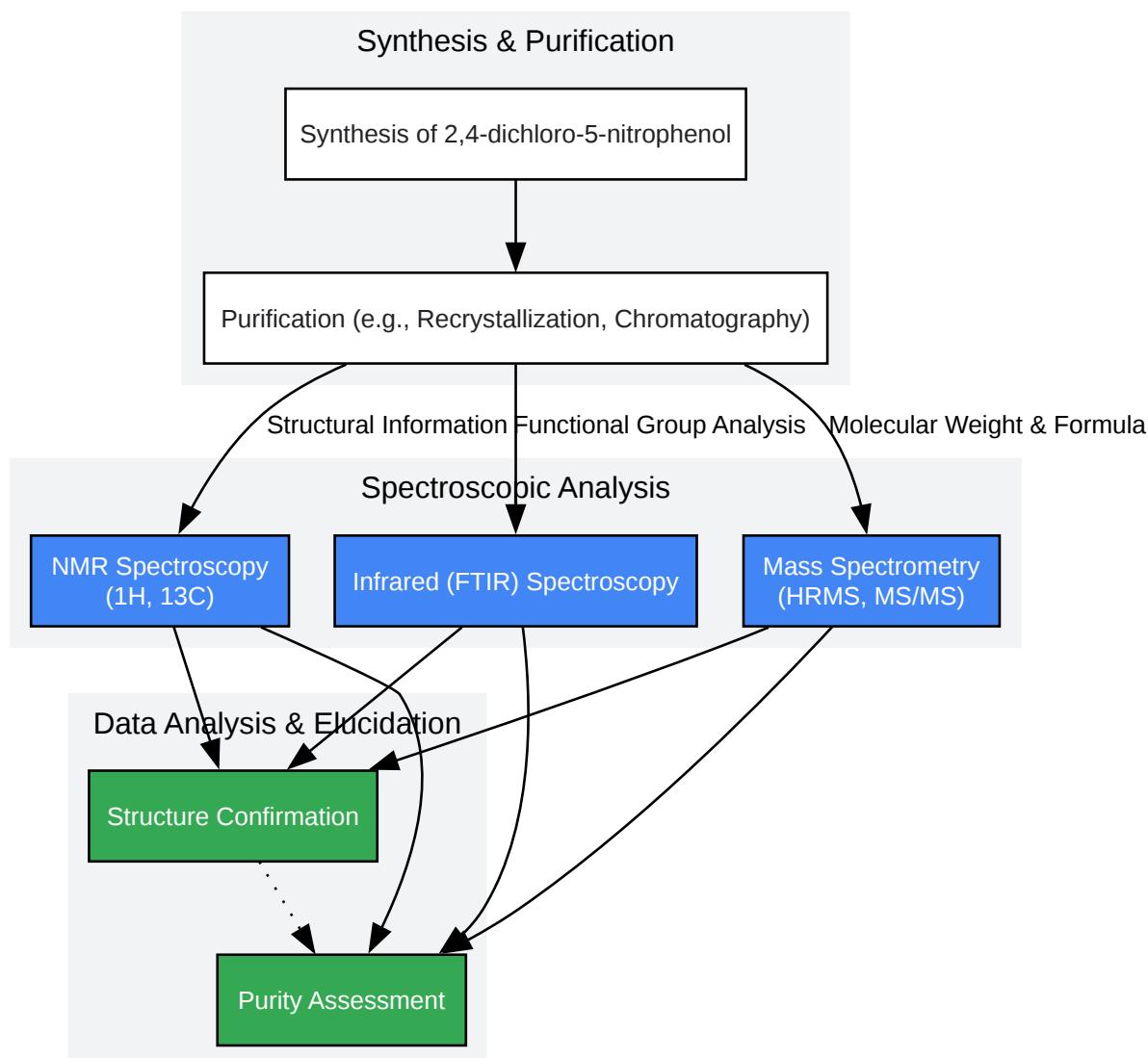
Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) is recommended.

- Instrumentation: A mass spectrometer capable of high-resolution measurements (e.g., Time-of-Flight (TOF) or Orbitrap) to confirm the elemental composition.
- Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern. Perform fragmentation analysis (MS/MS) to aid in structural elucidation.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of **2,4-dichloro-5-nitrophenol**.

Analytical Workflow for 2,4-Dichloro-5-nitrophenol Characterization

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